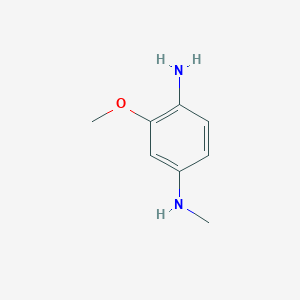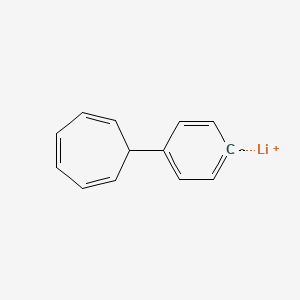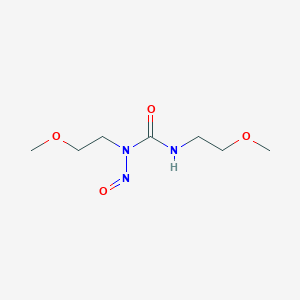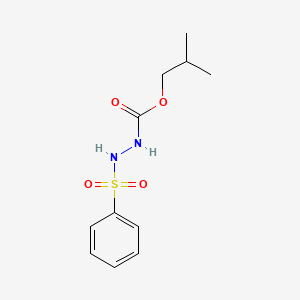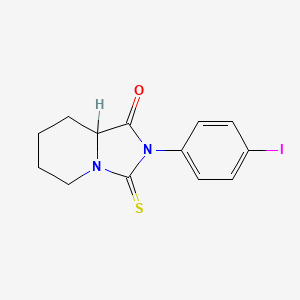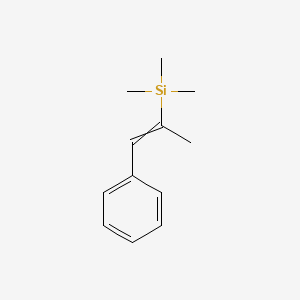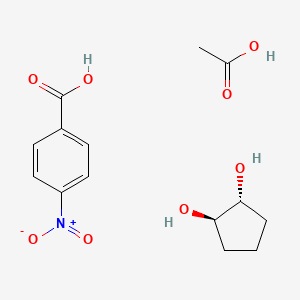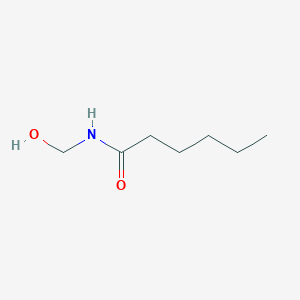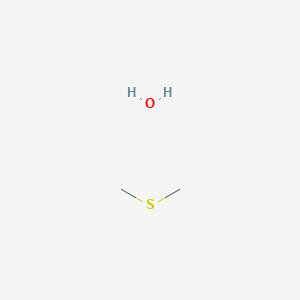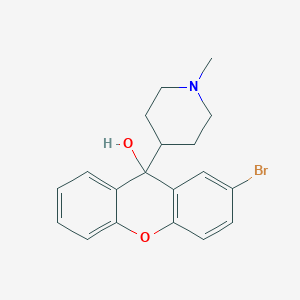
4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate is a complex organic compound with a unique structure that combines a piperazine ring with a trimethylphenyl group and a butenedioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate typically involves multiple steps. One common method includes the reaction of 2,4,6-trimethylbenzyl chloride with piperazine to form 4-((2,4,6-trimethylphenyl)methyl)piperazine. This intermediate is then reacted with ethylene oxide to yield 4-((2,4,6-trimethylphenyl)methyl)-1-piperazineethanol. Finally, the product is esterified with (Z)-2-butenedioic acid to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the trimethylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or phenyl derivatives.
科学研究应用
4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The trimethylphenyl group may enhance the compound’s binding affinity and specificity. The butenedioate moiety can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
相似化合物的比较
Similar Compounds
- 4-((2,4,6-Trimethylphenyl)methyl)piperazine
- 4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol
- (Z)-2-Butenedioic acid derivatives
Uniqueness
4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring and the trimethylphenyl group allows for versatile chemical modifications, while the butenedioate moiety enhances its solubility and stability.
属性
CAS 编号 |
61014-79-7 |
|---|---|
分子式 |
C20H30N2O5 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;2-[4-[(2,4,6-trimethylphenyl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H26N2O.C4H4O4/c1-13-10-14(2)16(15(3)11-13)12-18-6-4-17(5-7-18)8-9-19;5-3(6)1-2-4(7)8/h10-11,19H,4-9,12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
QYEWFMJNXXQFGM-WLHGVMLRSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1)C)CN2CCN(CC2)CCO)C.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CC1=CC(=C(C(=C1)C)CN2CCN(CC2)CCO)C.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


